molecular formula C14H15NO2S B11789010 Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

Cat. No.: B11789010
M. Wt: 261.34 g/mol
InChI Key: LKOYZNUTTABBJV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate typically involves the reaction of m-tolylthioamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its m-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The compound is synthesized through a one-pot multicomponent reaction involving thiazole derivatives and various reagents. The synthetic route typically includes the condensation of thiazole with appropriate hydrazones and acetic acid derivatives, yielding this compound as a product. The synthesis is characterized by high efficiency and atom economy, making it a sustainable approach in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to the activation of caspases involved in programmed cell death .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and HT-29 (colorectal cancer) cell lines. The compound's effectiveness was comparable to established anticancer agents such as cisplatin .

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
HepG24.57 ± 0.85Cisplatin41 ± 0.63
HCT-1162.31 ± 0.43Harmine2.54 ± 0.82
HT-292.94 ± 0.62--

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial depolarization and activation of caspases .
  • Inhibition of MMPs : By inhibiting MMPs, this compound disrupts the extracellular matrix remodeling necessary for tumor invasion and metastasis .
  • Modulation of Signaling Pathways : this compound influences various signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A study evaluated a series of thiazole-based compounds, including this compound, showing promising results in reducing tumor growth in xenograft models .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of thiazole derivatives, indicating that they possess favorable safety profiles while maintaining potent anticancer activity .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3

InChI Key

LKOYZNUTTABBJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C

Origin of Product

United States

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